molecular formula C10H6F2N2O2 B2769696 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-38-7

1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2769696
CAS No.: 1152534-38-7
M. Wt: 224.167
InChI Key: KZECBNPKDMPAEC-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazones with suitable reagents. For instance, the Vilsmeier-Haack reaction can be employed, where a hydrazone precursor reacts with dimethylformamide and phosphorus oxychloride to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available precursors. The process may include halogenation, cyclization, and carboxylation steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For instance, it may inhibit certain kinases or proteases, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(3,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Properties

IUPAC Name

1-(3,5-difluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-3-7(12)5-8(4-6)14-2-1-9(13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZECBNPKDMPAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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